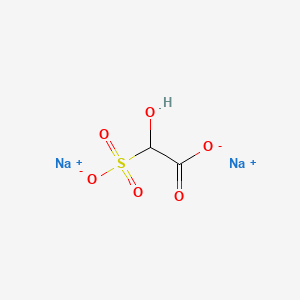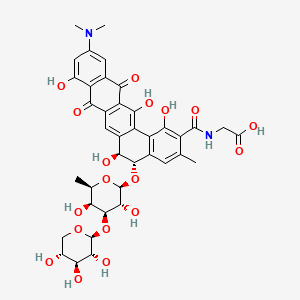
Acetic acid, hydroxysulfo-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, hydroxysulfo-, disodium salt, also known as disodium 2-hydroxy-2-sulfonatoacetate, is a compound with the molecular formula C2H2Na2O6S. It is a white crystalline powder that is highly soluble in water. This compound is commonly used as a surfactant and has applications in various industries due to its excellent dispersing, wetting, and chelating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, hydroxysulfo-, disodium salt typically involves the reaction of acetic acid with sulfur trioxide to form acetic acid, sulfo-, which is then neutralized with sodium hydroxide to produce the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where acetic acid and sulfur trioxide are reacted under controlled conditions. The resulting sulfonated acetic acid is then neutralized with sodium hydroxide. The product is purified through crystallization and drying processes to obtain the final crystalline powder .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, hydroxysulfo-, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonated acetic acid derivatives.
Reduction: It can be reduced to form hydroxyacetic acid derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols in the presence of catalysts.
Major Products Formed
Oxidation: Sulfonated acetic acid derivatives.
Reduction: Hydroxyacetic acid derivatives.
Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid, hydroxysulfo-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in various chemical reactions and formulations.
Biology: Employed in biochemical assays and as a buffer component in biological experiments.
Medicine: Investigated for its potential use in drug formulations and as a stabilizing agent for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of acetic acid, hydroxysulfo-, disodium salt involves its ability to interact with various molecular targets through its sulfonate and hydroxy groups. These interactions can lead to the stabilization of emulsions, enhancement of solubility, and improvement of dispersion in various formulations. The compound’s chelating properties allow it to bind to metal ions, preventing their precipitation and enhancing the stability of solutions .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, sulfo-, disodium salt
- Hydroxyacetic acid, sulfo-, disodium salt
- Sodium acetate
Uniqueness
Acetic acid, hydroxysulfo-, disodium salt is unique due to its combination of sulfonate and hydroxy functional groups, which provide it with superior dispersing, wetting, and chelating properties compared to other similar compounds. This makes it particularly valuable in applications requiring high solubility and stability .
Properties
CAS No. |
29736-24-1 |
|---|---|
Molecular Formula |
C2H2Na2O6S |
Molecular Weight |
200.08 g/mol |
IUPAC Name |
disodium;2-hydroxy-2-sulfonatoacetate |
InChI |
InChI=1S/C2H4O6S.2Na/c3-1(4)2(5)9(6,7)8;;/h2,5H,(H,3,4)(H,6,7,8);;/q;2*+1/p-2 |
InChI Key |
AJXNWWLXMKDNHF-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+] |
physical_description |
Pellets or Large Crystals; Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)










